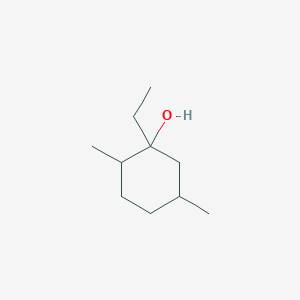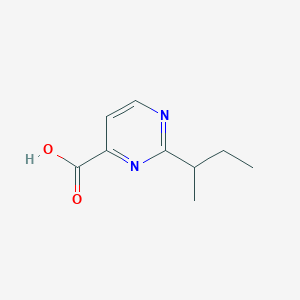
2-(sec-Butyl)pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butan-2-yl)pyrimidine-4-carboxylicacid is a heterocyclic organic compound that features a pyrimidine ring substituted with a butan-2-yl group and a carboxylic acid group. Pyrimidines are a class of nitrogen-containing heterocycles that are widely studied due to their presence in nucleic acids and their importance in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butan-2-yl)pyrimidine-4-carboxylicacid can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halogenated pyrimidine . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 2-(butan-2-yl)pyrimidine-4-carboxylicacid often involves multi-step synthetic routes that ensure high yield and purity. These methods typically employ palladium-catalyzed reactions, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Butan-2-yl)pyrimidine-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Butan-2-yl)pyrimidine-4-carboxylicacid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active pyrimidines.
Mecanismo De Acción
The mechanism of action of 2-(butan-2-yl)pyrimidine-4-carboxylicacid involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis, which can be exploited in cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share a similar pyrimidine core but have a fused thiophene ring, which can impart different biological activities.
Substituted pyrimidines: Various substituted pyrimidines with different alkyl or aryl groups can exhibit similar or enhanced biological activities.
Uniqueness
2-(Butan-2-yl)pyrimidine-4-carboxylicacid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the butan-2-yl group and the carboxylic acid functionality provides opportunities for further chemical modifications and the development of new derivatives with potentially improved properties.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
2-butan-2-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-3-6(2)8-10-5-4-7(11-8)9(12)13/h4-6H,3H2,1-2H3,(H,12,13) |
Clave InChI |
LGNFIHRWOJXFMF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=NC=CC(=N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


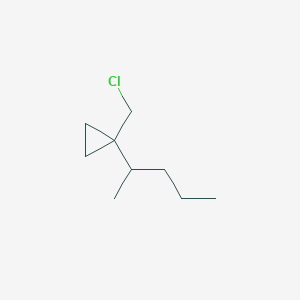
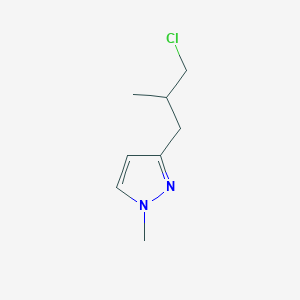
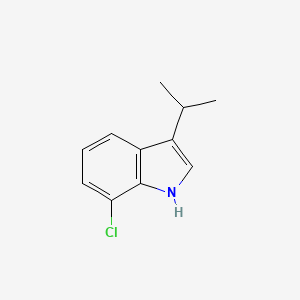
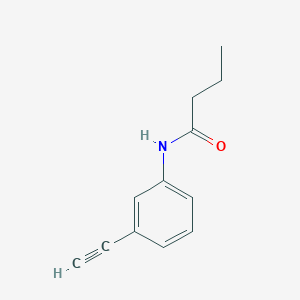

![N-[1-(Aminomethyl)cyclopropyl]-2-methylpropanamide](/img/structure/B13165893.png)
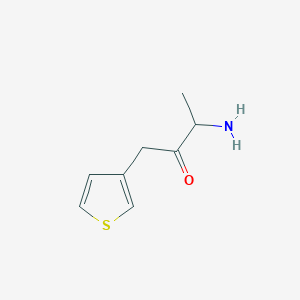
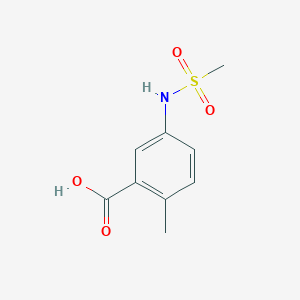
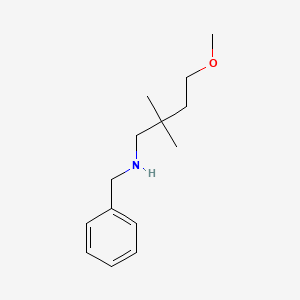


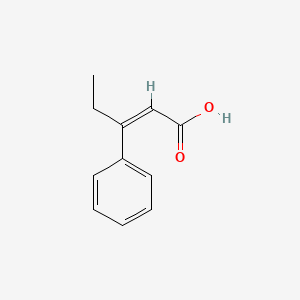
![3-bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13165959.png)
